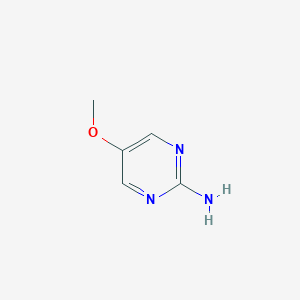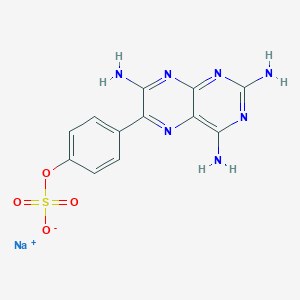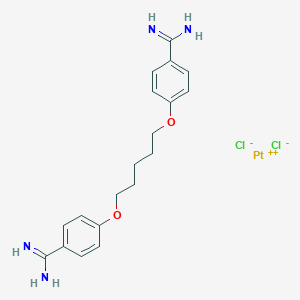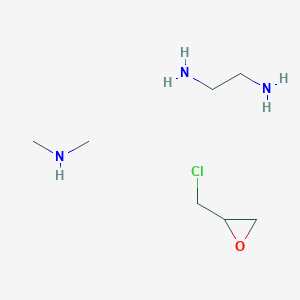
N-Cyclohexylpropyl Désoxynojirimycine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of homochiral piperidines, which are structurally related to the compound , involves starting from readily available carbohydrate lactones. For example, trihydroxypipecolic acid analogues and branched iminosugars are synthesized from d-ribose, indicating a method that might be applicable to the synthesis of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (Simone et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine compounds have been studied using X-ray diffraction analysis. For instance, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate shows hydrogen bonding and C-H…π interactions, important aspects likely relevant to the compound (Khan et al., 2013).
Chemical Reactions and Properties
Reactions involving related piperidine structures, such as carbonyl ene and Prins cyclisations, are key to understanding the chemical behavior of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. These reactions can influence the final stereochemistry of the piperidine ring (Cariou et al., 2006).
Physical Properties Analysis
Spectroscopic studies, including FTIR, FT-Raman, and UV, of similar compounds provide insights into the physical properties of the molecule . For example, the study of a hydroxymethyl piperidine derivative using these techniques offers a way to understand the vibrational modes and potential energy distributions of such molecules (Paulraj & Muthu, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies involving similar piperidine derivatives. For example, the synthesis and properties of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines indicate how substituents on the piperidine ring affect its chemical behavior (Walsh et al., 1989).
Applications De Recherche Scientifique
Application antidiabétique
La 1-DNJ est un inhibiteur majeur de l'α-glucosidase . Cette enzyme est impliquée dans la dégradation des glucides en sucres simples, et son inhibition peut ralentir la digestion et réduire l'impact des glucides sur les niveaux de sucre dans le sang. Par conséquent, la 1-DNJ peut être utilisée médicalement pour traiter le diabète sucré non insulino-dépendant (type II) .
Application anti-obésité
Le même mécanisme qui rend la 1-DNJ efficace pour le traitement du diabète la rend également potentiellement utile pour le traitement de l'obésité. En ralentissant la digestion des glucides, elle peut contribuer à réduire la quantité de calories absorbées par l'alimentation .
Application anti-VIH
La 1-DNJ a été associée à des propriétés anti-VIH . Bien que le mécanisme exact ne soit pas clair, il est possible que la 1-DNJ interfère avec la capacité du virus à pénétrer dans les cellules ou à se répliquer.
Propriétés antitumorales
La 1-DNJ a été associée à des propriétés antitumorales . Le mécanisme sous-jacent à cela n'est pas entièrement compris, mais il peut impliquer l'interférence avec le métabolisme des cellules cancéreuses ou l'inhibition de leur capacité à se multiplier et à se diviser.
Production dans Escherichia coli
La biosynthèse de la 1-DNJ en utilisant Escherichia coli comme hôte hétérologue offre une possibilité plus large d'accéder à ces molécules, en particulier en utilisant des approches de biologie synthétique, d'ingénierie métabolique et d'optimisation des procédés .
Amélioration de la biodisponibilité
L'application de la 1-DNJ est limitée par sa faible lipophilie et sa faible biodisponibilité. Cependant, des dérivés de la 1-DNJ ont été conçus et synthétisés pour atténuer ces limitations .
Mécanisme D'action
Target of Action
The primary target of N-Cyclohexylpropyl Deoxynojirimycin is α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body .
Mode of Action
N-Cyclohexylpropyl Deoxynojirimycin acts as an α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition delays the breakdown of oligosaccharides, thereby reducing postprandial blood glucose levels .
Biochemical Pathways
The inhibition of α-glucosidase by N-Cyclohexylpropyl Deoxynojirimycin affects the carbohydrate hydrolysis pathway . This results in a slower rate of carbohydrate breakdown, leading to a delay in the increase of blood glucose levels after meals .
Pharmacokinetics
The absorption rate of N-Cyclohexylpropyl Deoxynojirimycin decreases when it is ingested concomitantly with other substances, such as CMCNa . This change in pharmacokinetics leads to an improved antihyperglycemic effect . .
Result of Action
The primary result of N-Cyclohexylpropyl Deoxynojirimycin’s action is the reduction of postprandial blood glucose levels . By inhibiting α-glucosidase, it slows down the breakdown of carbohydrates, thereby delaying the increase in blood glucose levels after meals .
Action Environment
The action, efficacy, and stability of N-Cyclohexylpropyl Deoxynojirimycin can be influenced by various environmental factors. For instance, the presence of other substances in the gastrointestinal tract can affect its absorption rate . Additionally, the production of N-Cyclohexylpropyl Deoxynojirimycin during microbial fermentation can be influenced by various factors in the fermentation environment .
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKCSPMSBLULX-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928083 | |
| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133342-48-0 | |
| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)





